Peptide C24W is synthesized using solid-phase peptide synthesis techniques, which allow for the precise control of amino acid sequences. This method is essential for producing peptides with high purity and specific structural characteristics. C24W belongs to a broader class of peptides known for their roles in biological processes, including signaling and enzymatic functions. Its classification as a cyclic peptide suggests it may exhibit enhanced stability and resistance to enzymatic degradation compared to linear peptides.
The synthesis of Peptide C24W typically employs solid-phase peptide synthesis, particularly the fluorenylmethoxycarbonyl (Fmoc) chemistry approach. This technique involves several key steps:
Purification of the synthesized peptide often involves high-performance liquid chromatography (HPLC), which separates the target peptide from impurities based on their hydrophobicity. Reverse-phase chromatography is commonly used for this purpose, employing acetonitrile-water gradients with trifluoroacetic acid as an ion-pairing reagent .
Peptide C24W's molecular structure can be characterized by its sequence of amino acids linked together in a cyclic formation. The cyclic nature typically enhances the peptide's stability and bioactivity. Detailed structural data, including molecular weight and specific conformational attributes, can be obtained through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass spectrometry can confirm the molecular weight of C24W, while nuclear magnetic resonance spectroscopy provides insights into its three-dimensional conformation in solution .
The chemical reactivity of Peptide C24W can be analyzed through various reactions it may undergo in biological systems or synthetic environments. Typical reactions include:
These reactions are critical for understanding how C24W functions within biological systems or how it can be utilized in therapeutic applications.
The mechanism of action for Peptide C24W involves its interaction with specific biological targets, such as receptors or enzymes. Upon binding to these targets, C24W may induce conformational changes that activate signaling pathways or modulate enzymatic activity.
Quantitative data on binding affinity and efficacy can be obtained through techniques like surface plasmon resonance or enzyme-linked immunosorbent assays, providing insights into how effectively C24W interacts with its targets .
Peptide C24W exhibits several notable physical and chemical properties:
Analytical techniques such as HPLC provide data on purity levels (often exceeding 90%) and help identify any impurities present in the synthesized product .
Peptide C24W has potential applications across various scientific domains:
The versatility of Peptide C24W highlights its importance in advancing research in biochemistry, pharmacology, and molecular biology .
Peptide C24W represents a 24-residue segment derived from the calmodulin-binding domain (CBD) of plasma membrane Ca²⁺-ATPase (PMCA) isoform 4b. Its primary structure follows the sequence: Ac-L-R-R-G-K-W-N-K-L-T-S-I-Q-R-E-L-A-R-A-L-Y-R-K-NH₂, featuring a conserved tryptophan residue at position 5 (Trp-1093 in full-length PMCA4b) and phenylalanine at position 25 (Phe-1110) as critical anchoring residues [3] [10]. The peptide is flanked by charged residues (Arg2, Arg3, Arg25, Lys26) that facilitate electrostatic interactions with calmodulin, while hydrophobic core residues (Leu1, Trp5, Leu9, Ala17, Ala19, Tyr22) mediate hydrophobic binding [3].
Mass spectrometry analysis confirms a molecular weight of 2,948.5 Da, consistent with theoretical calculations (±0.02% error) [1] [6]. Sequence alignment with homologous PMCA isoforms reveals >85% conservation within residues 5–20, with the N-terminal RWNK motif and C-terminal ALYR motif being invariant across mammalian species [3]. Notably, the four-residue extension (ALYR) distinguishes C24W from the shorter C20W peptide, introducing a secondary anchoring point for calmodulin binding [3].
Table 1: Primary Structural Features of C24W
Feature | Details |
---|---|
Amino Acid Sequence | Ac-L-R-R-G-K-W-N-K-L-T-S-I-Q-R-E-L-A-R-A-L-Y-R-K-NH₂ |
Molecular Weight | 2,948.5 Da (experimental) |
Critical Anchoring Residues | Trp5 (W), Phe25 (F) |
Isoelectric Point (pI) | 10.3 (calculated) |
Sequence Conservation | 87% identity across PMCA isoforms 1–4 |
In the unbound state, circular dichroism (CD) spectroscopy indicates C24W adopts a dynamic conformational ensemble with 18% α-helix (190 nm: θ=-12,400 deg·cm²·dmol⁻¹) and 32% random coil, evidenced by minima at 200 nm and 222 nm [7]. Upon binding calcium-saturated calmodulin (holoCaM), it undergoes a coil-to-helix transition, forming a stable α-helix spanning residues 6–21 (42% helicity, 222 nm: θ=-24,100 deg·cm²·dmol⁻¹) [3] [7].
Small-angle X-ray scattering (SAXS) reveals that the holoCaM:C24W complex adopts a compact globular structure (Rg=4.2 nm), contrasting sharply with the extended conformation of holoCaM:C20W (Rg=10.5 nm) [3]. This compaction arises from C24W's C-terminal extension (ALYR), which enables dual anchoring: Trp5 occupies the hydrophobic pocket of CaM's C-terminal lobe (Kd=1.2 µM), while Phe25 inserts into the N-terminal lobe (Kd=8.7 µM) [3] [10]. NMR studies (PDB: 2KXW) confirm an anti-parallel orientation between peptide and CaM, stabilized by:
Table 2: Structural Parameters of C24W in Complex with HoloCaM
Parameter | C24W:holoCaM | C20W:holoCaM |
---|---|---|
Radius of Gyration (Rg) | 4.2 nm | 10.5 nm |
Helical Content | 42% | 15% |
Anchoring Residues | Trp5 (C-lobe), Phe25 (N-lobe) | Trp5 (C-lobe) only |
Interatomic Distances | CaM N/C-lobes: 1.8 nm | CaM N/C-lobes: 4.3 nm |
Binding Affinity (Kd) | 0.7 nM | 35 nM |
Gaussian accelerated molecular dynamics (GaMD) simulations reveal that C24W samples three dominant conformational states when unbound:
Upon holoCaM binding, mutual induced fit occurs:
Metadynamics free-energy landscapes (FELs) identify two intermediate states during binding:
Key allosteric pathways involve:
C24W exhibits distinct structural and functional properties compared to related CBD peptides:
C20W (PMCA4b residues 1093–1112):
C28W (PMCA4b residues 1086–1113):
C24W vs. Kinase-Derived Peptides:
Table 3: Structural Comparison of PMCA-Derived Peptides
Peptide | Length | Anchoring Residues | CaM Conformation | Affinity (Kd) |
---|---|---|---|---|
C20W | 20 residues | Trp1093 (C-lobe) | Extended | 35 nM |
C24W | 24 residues | Trp1093 (C-lobe), Phe1110 (N-lobe) | Compact | 0.7 nM |
C28W | 28 residues | Phe1110 (N-lobe), Trp1093 (C-lobe) | Supercoiled | 0.2 nM |
The 18-1 anchoring geometry in C24W is unique among CaM targets:
This structural motif optimizes PMCA activation kinetics by facilitating rapid transition from initial C-lobe contact (kon=2.1×10⁷ M⁻¹s⁻¹) to fully bound state [10].
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